molecular formula C10H12O B8667319 {[(Prop-1-en-1-yl)oxy]methyl}benzene CAS No. 143187-49-9

{[(Prop-1-en-1-yl)oxy]methyl}benzene

Cat. No. B8667319
M. Wt: 148.20 g/mol
InChI Key: QARNHIBOPBXNSX-UHFFFAOYSA-N
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Patent
US06682869B2

Procedure details

A mixture of 299 g of the crude product, 300 g of dimethyl sulfoxide, and 22.5 g (0.2 mol) of potassium t-butoxide was heated at 100° C. on the oil bath and ripened for 2 hours at the temperature. The solution was allowed to cool, and 650 g of water and 600 g of n-hexane were added thereto, from which the organic layer was collected. The organic layer was washed with 250 g of water, and the solvent was distilled off in vacuum, leaving 300 g of an oily substance. The oily substance was subjected to vacuum distillation, obtaining 258 g of the end product, benzyl propenyl ether. The yield was 87% (two steps) and the purity was 99.4% as analyzed by gas chromatography.
[Compound]
Name
crude product
Quantity
299 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
650 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1]S(C)=O.[CH3:5][C:6](C)([O-])[CH3:7].[K+].[OH2:11].[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>>[CH:5]([O:11][CH2:1][C:14]1[CH:13]=[CH:12][CH:17]=[CH:16][CH:15]=1)=[CH:6][CH3:7] |f:1.2|

Inputs

Step One
Name
crude product
Quantity
299 g
Type
reactant
Smiles
Name
Quantity
300 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
22.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
650 g
Type
reactant
Smiles
O
Name
Quantity
600 g
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
from which the organic layer was collected
WASH
Type
WASH
Details
The organic layer was washed with 250 g of water
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off in vacuum
CUSTOM
Type
CUSTOM
Details
leaving 300 g of an oily substance
DISTILLATION
Type
DISTILLATION
Details
The oily substance was subjected to vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=CC)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 258 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 870.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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